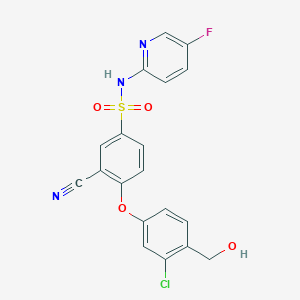

URAT1 inhibitor 8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H13ClFN3O4S |

|---|---|

Molecular Weight |

433.8 g/mol |

IUPAC Name |

4-[3-chloro-4-(hydroxymethyl)phenoxy]-3-cyano-N-(5-fluoro-2-pyridinyl)benzenesulfonamide |

InChI |

InChI=1S/C19H13ClFN3O4S/c20-17-8-15(3-1-12(17)11-25)28-18-5-4-16(7-13(18)9-22)29(26,27)24-19-6-2-14(21)10-23-19/h1-8,10,25H,11H2,(H,23,24) |

InChI Key |

LSWMNYFPGSRIIB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2)S(=O)(=O)NC3=NC=C(C=C3)F)C#N)Cl)CO |

Origin of Product |

United States |

Foundational & Exploratory

The URAT1 Transporter: A Key Regulator of Serum Uric Acid

An In-depth Technical Guide on the Core Mechanism of Action of URAT1 Inhibitors

This technical guide provides a comprehensive overview of the mechanism of action of Urate Transporter 1 (URAT1) inhibitors, a critical class of drugs for the management of hyperuricemia and gout. While this guide addresses the core principles of URAT1 inhibition, it is important to note that "URAT1 inhibitor 8" does not correspond to a publicly documented specific agent. Therefore, this document will focus on the well-elucidated mechanisms of several key, clinically relevant URAT1 inhibitors to provide a thorough understanding for researchers, scientists, and drug development professionals.

Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the regulation of uric acid levels in the body.[1][2] It is primarily located on the apical membrane of proximal tubule cells in the kidneys.[1][3][4]

Function: URAT1 is an organic anion exchanger that mediates the reabsorption of uric acid from the renal filtrate back into the bloodstream.[1][3][4][5] This process is an electroneutral exchange, where urate is taken into the cell in exchange for intracellular organic anions like lactate or nicotinate.[4][5]

Role in Hyperuricemia: In humans, approximately 90% of the uric acid filtered by the glomeruli is reabsorbed, with URAT1 being responsible for the vast majority of this reabsorption.[2] Consequently, the activity of URAT1 is a primary determinant of serum uric acid (sUA) levels. Overactivity or increased expression of URAT1 can lead to reduced uric acid excretion, resulting in hyperuricemia. This condition is a major risk factor for gout, a painful inflammatory arthritis caused by the deposition of monosodium urate crystals in joints and tissues.[2][3] Therefore, inhibiting URAT1 is a primary therapeutic strategy for lowering sUA levels and treating gout.[2][5][6]

General Mechanism of Action of URAT1 Inhibitors

URAT1 inhibitors, also known as uricosurics, function by blocking the urate transporter, thereby preventing the reabsorption of uric acid in the kidneys.[3] This leads to increased renal excretion of uric acid and a subsequent reduction of sUA levels in the blood.[3]

Structural and functional studies have revealed that many URAT1 inhibitors bind within a central cavity of the transporter.[2][7] This binding event locks the transporter in an inward-facing conformation, which prevents the binding and translocation of uric acid.[2][7] While some inhibitors may exhibit competitive binding characteristics, the overall mechanism is often non-competitive with respect to uric acid uptake.[2][5]

Specific URAT1 Inhibitors and their Mechanisms of Action

Several URAT1 inhibitors have been developed, each with distinct structural features and binding interactions.

-

Benzbromarone: A potent, long-used inhibitor of URAT1.[2][6] Cryo-electron microscopy (cryo-EM) studies have shown that benzbromarone binds in the central cavity of URAT1.[2][7] Its brominated phenolic group forms π-π interactions with key phenylalanine residues (F241, F364, and F449) within the binding site.[2]

-

Lesinurad: Approved for the treatment of hyperuricemia associated with gout, typically in combination with a xanthine oxidase inhibitor.[5][6] It also binds to the inward-open conformation of URAT1.[2]

-

Verinurad (RDEA3170): A highly potent and specific URAT1 inhibitor.[4][8] Studies have identified specific amino acid residues in URAT1 (Ser-35, Phe-365, and Met-481) that are crucial for its high-affinity binding.[8][9]

-

Dotinurad: A selective URAT1 inhibitor approved in Japan for the treatment of hyperuricemia and gout.[6][10] It has shown non-inferiority to other urate-lowering therapies like febuxostat and benzbromarone in clinical trials.[6]

-

Pozdeutinurad (AR882): A potent and selective URAT1 inhibitor currently in clinical development.[6][11] Phase 2 trials have demonstrated significant sUA lowering and resolution of tophi in patients with gout.[11][12]

Quantitative Data Summary

The following tables summarize key quantitative data for several URAT1 inhibitors.

Table 1: In Vitro Potency of Selected URAT1 Inhibitors

| Inhibitor | IC50 (hURAT1) | Reference |

| Verinurad | 25 nM | [4][8] |

| Benzbromarone | 220 nM - 425 nM | [7] |

| Benzarone | 2.8 µM | [4] |

| Baicalein | 31.6 µM | [13] |

| Nobiletin | 17.6 µM | [14] |

| NLRP3/URAT1-IN-1 | 3.81 µM | [4] |

Table 2: Clinical Efficacy of Selected URAT1 Inhibitors

| Inhibitor | Dose | Study Population | Mean Baseline sUA (mg/dL) | sUA Level After Treatment (mg/dL) | Reference |

| Pozdeutinurad (AR882) | 75 mg once-daily | Gout patients with tophi | 9.4 | 4.5 | [12] |

| Pozdeutinurad (AR882) + Allopurinol | 50 mg once-daily | Gout patients with tophi | 9.4 | 4.7 | [12] |

| Allopurinol | up to 300 mg once-daily | Gout patients with tophi | 9.4 | 6.1 | [12] |

Key Experimental Protocols

In Vitro URAT1 Inhibition Assay: This assay is fundamental for determining the potency (e.g., IC50) of a test compound.

-

Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are commonly used.[8] These cells are transiently or stably transfected with a plasmid expressing the human URAT1 (hURAT1) gene.

-

Uptake Assay:

-

Transfected cells are plated in multi-well plates.

-

Cells are washed and pre-incubated with a buffer.

-

The test inhibitor at various concentrations is added to the cells.

-

The uptake reaction is initiated by adding a solution containing radiolabeled [14C]uric acid.

-

After a defined incubation period, the uptake is stopped by washing the cells with an ice-cold buffer.

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve using non-linear regression analysis.[8]

Structural Analysis by Cryo-Electron Microscopy (Cryo-EM): This technique provides high-resolution structural information on how inhibitors bind to URAT1.

-

Protein Expression and Purification: A stable construct of URAT1 (often a humanized version or a stabilized mutant) is expressed in a suitable system (e.g., HEK293S GnTI⁻ cells) and purified using affinity chromatography.[2]

-

Complex Formation: The purified URAT1 protein is incubated with a molar excess of the inhibitor.

-

Grid Preparation and Data Collection: The protein-inhibitor complex solution is applied to cryo-EM grids, vitrified in liquid ethane, and then imaged using a transmission electron microscope.

-

Image Processing and Structure Determination: A large dataset of particle images is processed to reconstruct a 3D density map of the complex. An atomic model is then built into the map to reveal the precise binding pose and interactions of the inhibitor within the URAT1 structure.[2][7]

Visualizing Key Processes

The following diagrams illustrate the core concepts of URAT1 function and inhibition.

Caption: Renal urate reabsorption via the URAT1 transporter.

Caption: General mechanism of URAT1 inhibition.

Caption: Workflow for URAT1 inhibitor characterization.

References

- 1. Function of Uric Acid Transporters and Their Inhibitors in Hyperuricaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]

- 7. Structural Basis for Inhibition of Urate Reabsorption in URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery-and-characterization-of-verinurad-a-potent-and-specific-inhibitor-of-urat1-for-the-treatment-of-hyperuricemia-and-gout - Ask this paper | Bohrium [bohrium.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medpagetoday.com [medpagetoday.com]

- 11. acrconvergencetoday.org [acrconvergencetoday.org]

- 12. Novel selective URAT1 inhibitor shows promise in gout - Medical Conferences [conferences.medicom-publishers.com]

- 13. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Brief Review of Natural Products with Urate Transporter 1 Inhibition for the Treatment of Hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

URAT1 inhibitor 8 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

URAT1 inhibitor 8, also identified as example 247 in patent literature, is a potent and selective inhibitor of the human urate transporter 1 (URAT1). URAT1, encoded by the SLC22A12 gene, is a key protein in the renal regulation of uric acid homeostasis. It is primarily expressed on the apical membrane of proximal tubule cells in the kidney, where it mediates the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. Inhibition of URAT1 is a clinically validated strategy for the treatment of hyperuricemia and gout, as it promotes the excretion of uric acid. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound.

Chemical Structure and Properties

This compound is a synthetic molecule belonging to the sulfonamide class of compounds.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-(3-chloro-4-(hydroxymethyl)phenoxy)-3-cyano-N-(5-fluoropyridin-2-yl)benzenesulfonamide | N/A |

| Molecular Formula | C₁₉H₁₃ClFN₃O₄S | [1] |

| Molecular Weight | 433.84 g/mol | [1] |

| CAS Number | 1632005-33-4 | [1] |

| IC₅₀ | 0.001 µM | [1] |

| Solubility | Soluble in DMSO | [1] |

| Storage | Recommended storage at -20°C | [1] |

Synthesis

The synthesis of this compound can be achieved through a multi-step process. A key step involves the reaction of 3-chloro-4-(hydroxymethyl)phenol with a suitably functionalized benzenesulfonamide derivative.

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of 3-cyano-N-(2,4-dimethoxybenzyl)-4-fluoro-N-(5-fluoropyridin-2-yl)benzenesulfonamide: This intermediate is prepared through a series of reactions involving the protection and functionalization of commercially available starting materials.

-

Step 2: Coupling Reaction: To a solution of 3-chloro-4-(hydroxymethyl)phenol in a suitable solvent such as dimethyl sulfoxide (DMSO), is added 3-cyano-N-(2,4-dimethoxybenzyl)-4-fluoro-N-(5-fluoropyridin-2-yl)benzenesulfonamide and a base, for instance, potassium carbonate.

-

Step 3: Reaction Conditions: The reaction mixture is stirred at room temperature for an extended period, typically around 72 hours, to ensure the completion of the nucleophilic aromatic substitution.

-

Step 4: Deprotection and Purification: Following the coupling reaction, the protecting groups are removed under appropriate conditions. The final product, this compound, is then purified using standard techniques such as column chromatography to yield the desired compound.

Biological Activity and Mechanism of Action

This compound exhibits high potency in inhibiting the function of the URAT1 transporter. The mechanism of action for URAT1 inhibitors, in general, involves the blockade of uric acid reabsorption in the proximal tubules of the kidneys.[2]

References

Unveiling the Molecular Grip: A Technical Guide to the Target Binding Site of URAT1 Inhibitor 8

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the target binding site of the highly potent URAT1 inhibitor 8, also identified as "example 247" in patent literature. While direct experimental determination of the binding site for this compound is not publicly available, this document synthesizes current knowledge on the binding of other high-affinity inhibitors to the urate transporter 1 (URAT1). By examining the well-characterized interactions of compounds like benzbromarone, lesinurad, and verinurad, we can infer a putative binding model for this compound, providing a valuable framework for ongoing research and drug development endeavors.

This compound: A Profile

This compound is a novel compound with significant potency against the human URAT1 transporter. Its primary characteristic, as identified in commercially available sources, is its low nanomolar inhibitory activity.

Quantitative Data

The following table summarizes the key quantitative measure of potency for this compound.

| Compound | Target | Assay Type | Potency (IC50) |

| This compound ("example 247") | Human URAT1 | In vitro inhibition assay | 0.001 µM |

The URAT1 Inhibitor Binding Pocket: A Commonalis Mechanismus

Recent advancements in structural biology, particularly cryo-electron microscopy (cryo-EM), have elucidated the three-dimensional structure of URAT1 and revealed a common binding site for several of its inhibitors.[1][2][3][4] These studies consistently show that inhibitors bind within a central, inward-facing cavity of the transporter. This binding mode is thought to lock the transporter in a conformation that prevents the reabsorption of uric acid from the renal tubules into the bloodstream.[1]

The binding pocket is a complex and dynamic environment, formed by residues from multiple transmembrane (TM) domains. Key domains contributing to the inhibitor binding site include TM1, TM2, TM4, TM5, TM7, TM8, and TM10.

Key Amino Acid Residues

Mutagenesis studies and structural analyses have identified several key amino acid residues that are critical for the high-affinity binding of URAT1 inhibitors. While the specific interactions for this compound are yet to be determined, the following residues are consistently implicated in the binding of other potent inhibitors and likely play a role in the binding of this compound as well:

-

Aromatic Clamp: A cluster of aromatic residues, including F241, F360, F364, F365, and F449 , forms an "aromatic clamp" that engages in π-π stacking and hydrophobic interactions with the inhibitor molecules.

-

Hydrophobic Region: Residues such as Y152, L153, I156, and M214 create a hydrophobic patch within the binding pocket, contributing to the overall binding affinity.

-

Polar/Charged Residues: Polar and charged residues, including S35, T217, N237, S238, D389, and K393 , can form hydrogen bonds and electrostatic interactions with inhibitors, providing specificity and additional binding energy.

Experimental Protocols for Binding Site Determination

To definitively identify the binding site of this compound, a combination of experimental approaches would be necessary. The following are detailed methodologies for key experiments.

Site-Directed Mutagenesis and Transport Inhibition Assay

This method is used to assess the importance of individual amino acid residues in inhibitor binding.

Protocol:

-

Mutant Generation: Generate URAT1 expression vectors with single-point mutations at candidate residues within the putative binding pocket using a site-directed mutagenesis kit.

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T cells) and transfect them with either wild-type (WT) or mutant URAT1 constructs.

-

Transport Assay:

-

Plate the transfected cells in 24-well plates.

-

48 hours post-transfection, wash the cells with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution).

-

Pre-incubate the cells for 10 minutes with varying concentrations of this compound.

-

Initiate the uptake reaction by adding a buffer containing a fixed concentration of radiolabeled [14C]-uric acid.

-

After a defined incubation period (e.g., 5 minutes), stop the reaction by washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

-

Data Analysis: Determine the IC50 value of this compound for both WT and mutant URAT1. A significant increase in the IC50 value for a mutant compared to WT indicates that the mutated residue is important for inhibitor binding.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled inhibitor to the transporter.

Protocol:

-

Radiolabeling: Synthesize a radiolabeled version of this compound (e.g., with 3H or 125I).

-

Membrane Preparation: Prepare membrane fractions from cells overexpressing URAT1.

-

Binding Reaction:

-

In a microcentrifuge tube, combine the membrane preparation, a fixed concentration of the radiolabeled inhibitor, and varying concentrations of a competing unlabeled inhibitor (for competition binding assays).

-

Incubate the mixture at a specific temperature for a set time to reach equilibrium.

-

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound ligand by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Analyze the binding data to determine the binding affinity (Kd) and the number of binding sites (Bmax).

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM provides high-resolution structural information of the transporter in complex with the inhibitor.

Protocol:

-

Protein Expression and Purification: Express and purify a stable form of the human URAT1 protein.

-

Complex Formation: Incubate the purified URAT1 with a saturating concentration of this compound.

-

Grid Preparation: Apply the URAT1-inhibitor complex to an EM grid and plunge-freeze it in liquid ethane to vitrify the sample.

-

Data Collection: Collect a large dataset of images of the frozen particles using a transmission electron microscope equipped with a direct electron detector.

-

Image Processing and 3D Reconstruction: Process the images to select individual particle views, align them, and reconstruct a three-dimensional density map of the complex.

-

Model Building and Refinement: Build an atomic model of the URAT1-inhibitor complex into the cryo-EM density map and refine it to high resolution.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of URAT1 inhibition and a typical experimental workflow for binding site identification.

Caption: Figure 1: Proposed mechanism of URAT1 inhibition.

Caption: Figure 2: Experimental workflow for binding site identification.

Conclusion and Future Directions

This compound is a highly potent antagonist of the URAT1 transporter. While its precise binding site has not been experimentally determined, a wealth of structural and functional data for other URAT1 inhibitors strongly suggests that it binds to a central, inward-facing cavity within the transporter. This binding event likely involves a network of hydrophobic, aromatic, and polar interactions with key residues from multiple transmembrane domains, ultimately locking the transporter in an inhibited state.

Future research should focus on the direct experimental validation of the binding site of this compound. Co-crystallization or cryo-EM studies of the URAT1-inhibitor 8 complex would provide definitive, high-resolution insights into the specific molecular interactions. Such studies will not only confirm the putative binding mode described in this guide but also pave the way for the rational design of next-generation URAT1 inhibitors with improved potency, selectivity, and pharmacokinetic properties for the treatment of hyperuricemia and gout.

References

- 1. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzenesulfonamide, 4-amino-N-(4-methyl-2-pyrimidinyl)-, mixt. with 5-((3,4,5-trimethoxyphenyl)methyl)-2,4-pyrimidinediamine | C25H30N8O5S | CID 162742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-cyano-4-methyl-N-phenylbenzenesulfonamide | C14H12N2O2S | CID 17928284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. explorationpub.com [explorationpub.com]

In-depth Technical Guide on URAT1 Inhibitor 8: Elucidating In Vivo Pharmacokinetics and Metabolism

An Examination of a Potent Uricosuric Agent for Researchers, Scientists, and Drug Development Professionals

Introduction

Human urate transporter 1 (URAT1), a key protein in the renal reabsorption of uric acid, is a primary target for the development of therapies for hyperuricemia and gout. A plethora of URAT1 inhibitors have been developed, with many demonstrating significant urate-lowering effects. Among these, a compound designated as "URAT1 inhibitor 8," also identified as "example 247" in some commercial contexts and by the catalog number HY-153968, has garnered attention for its exceptional potency, exhibiting an IC50 of 0.001 μM in in vitro assays.[1] This guide aims to provide a comprehensive overview of the in vivo pharmacokinetics and metabolism of this specific URAT1 inhibitor. However, an extensive search of the public scientific literature, patent databases, and clinical trial registries has revealed a significant lack of publicly available data for this particular compound.

The designation "example 247" strongly suggests that "this compound" originated from a patent application. Typically, such documents would contain detailed experimental data, including in vivo studies in animal models. Despite targeted searches for patents containing "URAT1 inhibitor" and "example 247," the specific patent disclosing the structure and in vivo data for this compound could not be identified. The available information is predominantly from commercial suppliers who list the compound for research purposes but do not provide detailed scientific data beyond its in vitro potency.

Consequently, this guide will proceed by outlining the general methodologies and signaling pathways relevant to the in vivo assessment of URAT1 inhibitors, using data from other well-characterized inhibitors as illustrative examples. This will provide a framework for understanding the expected pharmacokinetic and metabolic profile of a potent URAT1 inhibitor like "this compound," while clearly acknowledging the absence of specific data for this molecule.

I. General Principles of URAT1 Inhibition and Uric Acid Transport

The kidneys play a crucial role in maintaining uric acid homeostasis. Approximately 90% of the urate filtered by the glomeruli is reabsorbed in the proximal tubules, a process primarily mediated by URAT1. By inhibiting URAT1, uricosuric agents block this reabsorption, thereby increasing the excretion of uric acid and lowering its concentration in the blood.

Below is a diagram illustrating the role of URAT1 in renal urate reabsorption and the mechanism of action of URAT1 inhibitors.

Figure 1: Mechanism of URAT1 Inhibition.

II. In Vivo Pharmacokinetics of URAT1 Inhibitors: A General Profile

The in vivo pharmacokinetic profile of a URAT1 inhibitor is critical to its efficacy and safety. Key parameters that are typically evaluated include absorption, distribution, metabolism, and excretion (ADME). While specific data for "this compound" is unavailable, we can infer a likely profile based on other potent inhibitors in this class.

Experimental Protocols for Pharmacokinetic Studies

A typical experimental workflow for determining the pharmacokinetic profile of a novel URAT1 inhibitor is as follows:

Figure 2: General Pharmacokinetic Experimental Workflow.

Table 1: Representative Pharmacokinetic Parameters of Marketed URAT1 Inhibitors

Since no quantitative data for "this compound" is available, the following table presents data for other URAT1 inhibitors to provide context.

| Parameter | Lesinurad | Benzbromarone | Probenecid |

| Tmax (h) | ~1 | 2-4 | 2-4 |

| t1/2 (h) | ~5 | 1-3 (parent), >12 (metabolites) | 3-8 |

| Protein Binding (%) | >98 | >99 | 85-95 |

| Metabolism | CYP2C9 | CYP2C9 | Glucuronidation, Oxidation |

| Excretion | Urine (~60%), Feces (~30%) | Primarily Feces | Urine |

This table is for illustrative purposes only and is compiled from various public sources. It does not represent data for "this compound."

III. In Vivo Metabolism of URAT1 Inhibitors

The metabolism of URAT1 inhibitors is a critical determinant of their efficacy, safety, and potential for drug-drug interactions. Hepatic cytochrome P450 (CYP) enzymes are commonly involved in the metabolism of these compounds.

Experimental Protocols for Metabolism Studies

The investigation of in vivo metabolism typically involves the following steps:

-

In Vivo Dosing: Administration of the compound to animal models (e.g., rats, monkeys).

-

Sample Collection: Collection of urine, feces, and bile over a specified time course.

-

Metabolite Profiling: Analysis of samples using high-resolution mass spectrometry to identify potential metabolites.

-

Metabolite Identification: Structural elucidation of metabolites using techniques such as NMR and comparison with synthetic standards.

-

Reaction Phenotyping: In vitro studies using human liver microsomes and recombinant CYP enzymes to identify the specific enzymes responsible for metabolism.

Below is a diagram illustrating a general workflow for metabolite identification.

Figure 3: General Metabolite Identification Workflow.

Expected Metabolic Pathways

Based on the structures of other URAT1 inhibitors, common metabolic pathways include:

-

Oxidation: Hydroxylation, dealkylation, etc., primarily mediated by CYP enzymes (e.g., CYP2C9, CYP3A4).

-

Glucuronidation: Conjugation with glucuronic acid, a common phase II metabolic reaction.

IV. Conclusion

"this compound" is a highly potent inhibitor of URAT1 in vitro, suggesting its potential as a therapeutic agent for hyperuricemia and gout. However, a thorough investigation of publicly available resources reveals a notable absence of in vivo pharmacokinetic and metabolism data for this specific compound. This lack of information prevents a detailed analysis as requested.

The information and diagrams presented in this guide are based on the general principles of URAT1 inhibitor pharmacology and the known properties of other compounds in this class. These should serve as a foundational framework for researchers and drug development professionals. Should the in vivo data for "this compound" become publicly available, a more specific and quantitative analysis would be possible. Until then, any research or development involving this compound would necessitate the de novo generation of the critical pharmacokinetic and metabolism data outlined in this guide.

References

The Role of Dotinurad, a Selective URAT1 Inhibitor, in Uric Acid Reabsorption: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is a critical factor in the pathogenesis of gout and is increasingly associated with chronic kidney disease, cardiovascular diseases, and metabolic syndrome.[1][2] The renal regulation of uric acid homeostasis is a complex process involving multiple transporters, with approximately 90% of filtered urate being reabsorbed in the proximal tubules.[3][4] The urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key protein in this reabsorptive pathway, making it a prime target for uricosuric therapies.[3][4]

This technical guide provides an in-depth overview of the role of URAT1 in uric acid reabsorption and its inhibition by Dotinurad, a potent and selective URAT1 inhibitor (SURI).[5][6] Dotinurad represents a new generation of uricosuric agents designed for high selectivity to minimize off-target effects.[7][8] This document details the mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize this class of inhibitors.

Core Mechanism: URAT1-Mediated Uric Acid Reabsorption

URAT1 is an anion exchanger located on the apical (luminal) membrane of renal proximal tubular cells.[7][9] It functions to reabsorb uric acid from the glomerular filtrate back into the tubular cells in exchange for intracellular anions such as lactate and nicotinate.[3] This process is a crucial determinant of circulating sUA levels.[7] Inhibition of URAT1 blocks this primary reabsorption pathway, leading to increased fractional excretion of uric acid (FEUA) and a subsequent reduction in sUA.[5][10]

The overall process of uric acid handling in the renal proximal tubule is a multi-step process involving several key transporters. After reabsorption into the cell via URAT1, uric acid is then transported out of the cell and into the bloodstream via the basolateral transporter GLUT9 (SLC2A9).[11] Secretory pathways also exist, involving transporters like ABCG2 on the apical membrane, which actively pump uric acid into the tubular lumen.[7][11] The net sUA level is determined by the balance of these reabsorptive and secretory fluxes.

Signaling and Regulatory Pathways

While the direct mechanism of URAT1 is ion exchange, its expression and activity can be influenced by various physiological states. For instance, conditions like hyperinsulinemia, often associated with metabolic syndrome, can upregulate URAT1 expression, contributing to hyperuricemia.[7] Furthermore, high intracellular uric acid concentrations in tubular cells may trigger inflammatory signaling pathways, such as the activation of NF-κB, leading to the production of chemokines and subsequent renal inflammation.[12]

Quantitative Data: Inhibitor Potency and Selectivity

The efficacy of a URAT1 inhibitor is determined by its potency (IC50) and its selectivity against other renal transporters. High selectivity is crucial to minimize off-target effects and potential drug-drug interactions. Dotinurad has been shown to be a potent inhibitor of URAT1 with high selectivity over other key transporters involved in renal function.[13][14]

Table 1: In Vitro Potency (IC50) of Selected URAT1 Inhibitors

| Compound | Target | IC50 (nM) | Reference(s) |

|---|---|---|---|

| Dotinurad | hURAT1 | 37.2 | [6][13][14][15][16] |

| Verinurad | hURAT1 | 25 | [17][18][19] |

| Benzbromarone | hURAT1 | 425 |[20] |

hURAT1: human Urate Transporter 1

Table 2: Selectivity Profile of Dotinurad

| Transporter | Function | IC50 (µM) | Selectivity vs. URAT1 | Reference(s) |

|---|---|---|---|---|

| URAT1 | Urate Reabsorption | 0.0372 | - | [13][14] |

| OAT3 | Organic Anion Secretion | 1.32 | ~35x | [13][14] |

| OAT1 | Organic Anion Secretion | 4.08 | ~110x | [13][14] |

| ABCG2 | Urate Secretion | 4.16 | ~112x |[13][14] |

OAT: Organic Anion Transporter; ABCG2: ATP-binding cassette subfamily G member 2

Experimental Protocols

The characterization of URAT1 inhibitors involves a series of in vitro and in vivo experiments to determine potency, selectivity, efficacy, and safety.

In Vitro URAT1 Inhibition Assay

This assay is fundamental for determining the IC50 value of a test compound.

-

Objective: To quantify the inhibition of URAT1-mediated uric acid uptake by a test compound.

-

Methodology:

-

Cell Line: A stable cell line, typically Madin-Darby Canine Kidney (MDCK-II) or Human Embryonic Kidney (HEK293) cells, is engineered to overexpress the human URAT1 transporter (SLC22A12).[21] A control cell line (e.g., transfected with an empty vector) is used to subtract background uptake.

-

Assay Preparation: Cells are seeded in multi-well plates and grown to confluence.

-

Inhibition: Cells are pre-incubated for a short period (e.g., 5-10 minutes) with varying concentrations of the test inhibitor (e.g., Dotinurad).

-

Uptake Measurement: A solution containing a fixed concentration of radiolabeled uric acid (e.g., [¹⁴C]-urate) is added to the wells, and uptake is allowed to proceed for a defined time (e.g., 15-20 minutes) at 37°C.[20]

-

Termination and Lysis: The uptake is stopped by rapidly washing the cells with ice-cold buffer. The cells are then lysed.

-

Quantification: The amount of intracellular radiolabeled uric acid is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.[20]

-

In Vivo Hyperuricemia Animal Models

Animal models are essential for evaluating the in vivo efficacy of URAT1 inhibitors in lowering serum uric acid.

-

Objective: To assess the ability of a test compound to reduce sUA levels and increase urinary uric acid excretion in a living organism.

-

Model Induction:

-

Uricase Inhibition Model: Most mammals, unlike humans, possess the enzyme uricase (Uox), which degrades uric acid. To induce hyperuricemia, a uricase inhibitor like potassium oxonate is administered to rats or mice.[1][22][23] This is often combined with a purine-rich diet or administration of a uric acid precursor like hypoxanthine to increase uric acid production.[22]

-

Genetic Knockout Model: A more translationally relevant model involves using mice with a genetic knockout of the Uox gene.[23][24] These mice spontaneously develop hyperuricemia, more closely mimicking the human condition.

-

-

Methodology:

-

Animal Species: Mice or rats are commonly used.[22][25] Cebus monkeys have also been used for their closer physiological similarity to humans in uric acid handling.[13]

-

Treatment: Once hyperuricemia is established, animals are treated with the test compound (e.g., Dotinurad) or a vehicle control, typically via oral gavage, for a specified duration.

-

Sample Collection: Blood and urine samples are collected at various time points.

-

Biochemical Analysis: Serum and urine are analyzed for uric acid and creatinine concentrations.

-

Efficacy Endpoints: The primary endpoints are the reduction in sUA levels and the increase in the fractional excretion of uric acid (FEUA), calculated as: (Urine Uric Acid / Serum Uric Acid) x (Serum Creatinine / Urine Creatinine).

-

Clinical Trial Protocol (Phase II Example)

Clinical trials are necessary to confirm the safety and efficacy of URAT1 inhibitors in humans.

-

Objective: To evaluate the dose-response relationship, efficacy, and safety of a URAT1 inhibitor in patients with hyperuricemia and gout.

-

Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.[26][27]

-

Patient Population: Adult patients with a diagnosis of gout and a baseline sUA level above a specified threshold (e.g., >6.5 mg/dL).[27]

-

Methodology:

-

Randomization: Patients are randomized to receive different once-daily doses of the investigational drug (e.g., Dotinurad 0.5 mg, 1 mg, 2 mg, 4 mg) or a placebo for a defined treatment period (e.g., 12-24 weeks).[2][27]

-

Dose Titration: Doses may be titrated upwards based on sUA response to achieve a target level (e.g., ≤ 6.0 mg/dL).[2]

-

Efficacy Assessments: The primary endpoint is typically the percentage change in sUA from baseline to the end of the treatment period. Secondary endpoints may include the proportion of patients achieving the target sUA level.[2][26]

-

Safety Monitoring: Safety is assessed through the monitoring of adverse events, clinical laboratory tests (including renal and liver function panels), and vital signs.

-

Workflow and Relationships Visualization

The development and characterization of a URAT1 inhibitor follows a structured workflow from initial discovery to clinical application.

Conclusion

URAT1 is a validated and critical target for the management of hyperuricemia. Selective URAT1 inhibitors, such as Dotinurad, offer a targeted therapeutic approach to lower serum uric acid by promoting its renal excretion. A thorough understanding of the underlying mechanism of uric acid reabsorption, combined with robust quantitative in vitro and in vivo characterization, is essential for the development of safe and effective uricosuric agents. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals working to advance the treatment of hyperuricemia and related diseases.

References

- 1. Animal Model of Hyperuricemia - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Dotinurad Treatment for Patients With Hyperuricemia Complicating CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Brief Review of Natural Products with Urate Transporter 1 Inhibition for the Treatment of Hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Dotinurad? [synapse.patsnap.com]

- 6. selleckchem.com [selleckchem.com]

- 7. mdpi.com [mdpi.com]

- 8. What diseases does Dotinurad treat? [synapse.patsnap.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. What is the mechanism of action of Dotinurad? [synapse.patsnap.com]

- 11. Urate Transporters in the Kidney: What Clinicians Need to Know - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Uric Acid Induces Renal Inflammation via Activating Tubular NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dotinurad | URAT1 inhibitor | Probechem Biochemicals [probechem.com]

- 14. universalbiologicals.com [universalbiologicals.com]

- 15. abmole.com [abmole.com]

- 16. abmole.com [abmole.com]

- 17. caymanchem.com [caymanchem.com]

- 18. Verinurad (RDEA3170) | URAT1 inhibitor | Probechem Biochemicals [probechem.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. bioivt.com [bioivt.com]

- 22. Progress in animal models for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Comparison of 3 hyperuricemia mouse models and evaluation of food-derived anti-hyperuricemia compound with spontaneous hyperuricemia mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. atlantisbioscience.com [atlantisbioscience.com]

- 25. e-century.us [e-century.us]

- 26. atombp.us [atombp.us]

- 27. researchgate.net [researchgate.net]

The Nexus of SLC22A12 and URAT1 Inhibitor 8: A Technical Guide for Advanced Gout Therapeutics

For Immediate Release

This technical guide provides an in-depth analysis of URAT1 inhibitor 8, a potent and selective inhibitor of the SLC22A12 gene product, the urate transporter 1 (URAT1). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics for hyperuricemia and gout.

Introduction: The Role of SLC22A12/URAT1 in Urate Homeostasis

The Solute Carrier Family 22 Member 12 (SLC22A12) gene encodes the urate transporter 1 (URAT1), a pivotal protein in the regulation of serum uric acid (sUA) levels.[1][2] Located predominantly on the apical membrane of renal proximal tubule cells, URAT1 is responsible for the reabsorption of the majority of filtered urate from the urine back into the bloodstream.[1][2] Dysregulation of this process, often linked to genetic variations in the SLC22A12 gene, can lead to hyperuricemia, a condition characterized by elevated sUA levels and a primary risk factor for the development of gout, a painful inflammatory arthritis.[1][2]

Inhibition of URAT1 has emerged as a key therapeutic strategy for the management of hyperuricemia and gout. By blocking urate reabsorption, URAT1 inhibitors increase urinary excretion of uric acid, thereby lowering sUA concentrations. This guide focuses on this compound, a novel compound with exceptional potency.

This compound: A Profile

This compound, also referred to as "Example 247" in patent literature, is a highly potent, small molecule inhibitor of human URAT1. Its chemical name is 3-cyano-N-(2,4-dimethoxybenzyl)-4-((5-hydroxy-2-chlorophenyl)methoxy)-N-(5-fluoropyridin-2-yl)benzenesulfonamide.

Quantitative Data

The primary in vitro measure of a URAT1 inhibitor's potency is its half-maximal inhibitory concentration (IC50). This compound has demonstrated remarkable potency in this regard. The available quantitative data is summarized in the table below.

| Compound | Target | IC50 (µM) | Reference |

| This compound | Human URAT1 | 0.001 | MedchemExpress |

Mechanism of Action and Signaling Pathway

URAT1 functions as a urate-anion exchanger. It facilitates the reabsorption of urate from the tubular lumen into the renal proximal tubule cells in exchange for intracellular anions such as lactate and nicotinate. This compound exerts its therapeutic effect by binding to the URAT1 transporter, thereby blocking this exchange and preventing urate reabsorption. This leads to a net increase in the renal excretion of uric acid and a subsequent reduction in serum uric acid levels.

The following diagram illustrates the renal urate transport pathway and the site of action for URAT1 inhibitors.

Caption: Renal urate transport pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections detail representative experimental protocols for the synthesis and in vitro characterization of URAT1 inhibitors like this compound.

Synthesis of this compound

The synthesis of 3-cyano-N-(2,4-dimethoxybenzyl)-4-((5-hydroxy-2-chlorophenyl)methoxy)-N-(5-fluoropyridin-2-yl)benzenesulfonamide (this compound) is described in patent WO2014170792A1. A summary of the synthetic route is provided below.

Starting Materials:

-

3-chloro-4-(hydroxymethyl)phenol

-

3-cyano-N-(2,4-dimethoxybenzyl)-4-fluoro-N-(5-fluoropyridin-2-yl)benzenesulfonamide

-

Potassium carbonate

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

To a stirred solution of 3-chloro-4-(hydroxymethyl)phenol and 3-cyano-N-(2,4-dimethoxybenzyl)-4-fluoro-N-(5-fluoropyridin-2-yl)benzenesulfonamide in DMSO, add potassium carbonate.

-

Stir the reaction mixture at room temperature for 72 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the product is isolated and purified using standard techniques such as extraction and column chromatography to yield the final compound.

In Vitro URAT1 Inhibition Assay

This protocol describes a cell-based assay to determine the IC50 value of a test compound against human URAT1.

Materials:

-

Human Embryonic Kidney (HEK293) cells stably transfected with human SLC22A12 (hURAT1).

-

Wild-type HEK293 cells (for control).

-

[¹⁴C]-Uric acid (radiolabeled substrate).

-

Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer.

-

Test compound (this compound).

-

Positive control (e.g., probenecid, benzbromarone).

-

Cell lysis buffer.

-

Scintillation cocktail and counter.

Procedure:

-

Cell Culture: Culture hURAT1-expressing HEK293 cells and wild-type HEK293 cells in appropriate media and conditions until they reach a suitable confluency in multi-well plates.

-

Compound Preparation: Prepare a serial dilution of the test compound (this compound) and the positive control in the assay buffer.

-

Assay: a. Wash the cells with pre-warmed assay buffer. b. Add the diluted test compound or control to the respective wells and pre-incubate for a defined period (e.g., 10-30 minutes) at 37°C. c. Initiate the uptake reaction by adding the assay buffer containing a fixed concentration of [¹⁴C]-uric acid. d. Incubate for a short, defined period (e.g., 5-15 minutes) at 37°C to ensure initial rates of transport are measured. e. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Quantification: a. Lyse the cells using a suitable lysis buffer. b. Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: a. Subtract the non-specific uptake (measured in wild-type HEK293 cells) from the total uptake in hURAT1-expressing cells to determine URAT1-specific uptake. b. Plot the percentage of URAT1-specific uptake against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and characterization of novel URAT1 inhibitors.

References

Methodological & Application

Application Notes and Protocols for Animal Models in URAT1 Inhibitor Gout Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing hyperuricemic mouse models in the preclinical evaluation of URAT1 inhibitors for the treatment of gout. The selection of an appropriate animal model is critical for obtaining translatable data, and this document outlines the most relevant and widely used models, their methodologies, and data interpretation.

Introduction to URAT1 and Hyperuricemia

Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key renal transporter responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. In humans, the loss of uricase, an enzyme that degrades uric acid, makes the regulation of serum uric acid (sUA) levels highly dependent on renal excretion and reabsorption pathways. Dysfunctional URAT1 activity, leading to excessive uric acid reabsorption, is a primary cause of hyperuricemia, a condition characterized by elevated sUA levels. Sustained hyperuricemia can lead to the formation of monosodium urate (MSU) crystals in joints and tissues, resulting in the painful inflammatory arthritis known as gout. Therefore, inhibiting URAT1 is a prime therapeutic strategy for lowering sUA and managing gout.

Animal Models of Hyperuricemia

The development of effective URAT1 inhibitors requires robust preclinical animal models that accurately mimic human hyperuricemia. Due to inherent physiological differences, particularly the presence of the uricase enzyme in most non-primate mammals, creating suitable rodent models presents a challenge. The most common and effective models are detailed below.

Chemically-Induced Hyperuricemia Models

This approach involves the administration of chemical agents to transiently increase sUA levels. These models are advantageous for their relative simplicity and cost-effectiveness in acute studies.

-

Potassium Oxonate (PO)-Induced Hyperuricemia: Potassium oxonate is a uricase inhibitor that blocks the breakdown of uric acid into allantoin, leading to its accumulation.[1] It is often co-administered with a purine precursor to enhance uric acid production.

-

Combined PO and Purine Precursor Model: To create a more robust and sustained hyperuricemia, potassium oxonate is frequently used in combination with hypoxanthine or adenine.[2][3]

Genetically Engineered Mouse Models

Genetic modification allows for the creation of models with more stable and chronic hyperuricemia, closely resembling the human condition.

-

Urate Oxidase (Uox) Knockout (KO) Mice: These mice lack the Uox gene and therefore cannot produce uricase.[4][5] This results in a spontaneous and lifelong elevation of sUA.[5][6] While this model is excellent for studying the systemic effects of chronic hyperuricemia, it may not be ideal for specifically evaluating human URAT1 inhibitors due to differences in transporter affinity.[7]

-

Human URAT1 (hURAT1) Knock-in (KI) Mice: This is a state-of-the-art model where the murine Urat1 gene is replaced by the human SLC22A12 gene.[8][9][10] This model is highly valuable as it expresses the human URAT1 protein, allowing for the direct assessment of inhibitors targeting the human transporter.[11] Mouse URAT1 has a significantly lower affinity for uric acid and its inhibitors compared to human URAT1.[11]

Experimental Protocols

Protocol 1: Acute Hyperuricemia Induction with Potassium Oxonate and Hypoxanthine

This protocol is suitable for rapid screening of the urate-lowering effects of URAT1 inhibitors.

Materials:

-

Male C57BL/6J mice (8-10 weeks old)

-

Potassium Oxonate (PO)

-

Hypoxanthine (HX)

-

Vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)

-

Test URAT1 inhibitor

-

Positive control (e.g., Benzbromarone, Febuxostat)

Procedure:

-

Acclimatize mice for at least one week under standard laboratory conditions.

-

Fast mice overnight before the experiment but allow ad libitum access to water.

-

Randomly divide mice into experimental groups (n=8-10 per group): Vehicle control, Hyperuricemic model, Positive control, and Test compound groups.

-

Prepare fresh suspensions of PO and HX in the vehicle. A common dosage is 300 mg/kg for both PO and HX.[2]

-

Administer the test URAT1 inhibitor or positive control (e.g., Benzbromarone at 10 mg/kg) orally (p.o.) or via intraperitoneal (i.p.) injection.

-

One hour after drug administration, induce hyperuricemia by i.p. injection of PO and oral gavage of HX.[2]

-

Collect blood samples via the retro-orbital sinus or tail vein at baseline and at specified time points post-induction (e.g., 2, 4, 6, and 8 hours).

-

Separate serum and measure uric acid levels using a commercial uric acid assay kit.

Protocol 2: Chronic Hyperuricemia and Efficacy Testing in Uox-KO Mice

This protocol is designed for evaluating the long-term efficacy and safety of URAT1 inhibitors.

Materials:

-

Male Uox-KO mice and wild-type (WT) littermates (8-10 weeks old)

-

Test URAT1 inhibitor

-

Vehicle

-

Metabolic cages for urine collection

Procedure:

-

House Uox-KO and WT mice under standard conditions with free access to food and water.

-

Divide the Uox-KO mice into treatment groups: Vehicle and Test compound(s). Include a WT control group.

-

Administer the test URAT1 inhibitor or vehicle daily via oral gavage for a predetermined period (e.g., 1-4 weeks).

-

Monitor body weight and food/water intake regularly.

-

At the end of the treatment period, place mice in individual metabolic cages for 24-hour urine collection.

-

Following urine collection, collect blood samples for serum analysis.

-

Measure uric acid, creatinine, and blood urea nitrogen (BUN) in both serum and urine samples to assess renal function and uricosuric effects.[12]

-

Harvest kidneys for histopathological analysis to evaluate for signs of nephropathy.

Protocol 3: Efficacy Assessment in hURAT1-KI Mice

This model is optimal for confirming the specific activity of a human URAT1 inhibitor.

Materials:

-

Male hURAT1-KI mice and WT littermates

-

Hypoxanthine (for uric acid challenge)

-

Test URAT1 inhibitor

-

Benzbromarone (positive control)

-

Vehicle

Procedure:

-

Follow the general procedures for housing and acclimatization as described above.

-

Establish a hyperuricemic state by administering hypoxanthine.[8][11]

-

Divide hURAT1-KI mice into groups: Vehicle, Positive control (Benzbromarone), and Test compound(s). A WT group receiving hypoxanthine should also be included.

-

Administer the test compound or controls orally one hour prior to the hypoxanthine challenge.

-

Collect blood samples at baseline and at time points post-hypoxanthine administration (e.g., 2 and 4 hours) to measure sUA levels.

-

Compare the reduction in sUA levels in the treated hURAT1-KI groups to the vehicle-treated hURAT1-KI group. No significant change is expected in the WT group treated with a URAT1 inhibitor.[8]

Data Presentation and Analysis

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical significance can be determined using appropriate tests such as one-way ANOVA followed by a post-hoc test for multiple comparisons.

Table 1: Serum Uric Acid Levels in an Acute Hyperuricemia Model

| Treatment Group | Dose (mg/kg) | Baseline sUA (µmol/L) | 2h post-induction sUA (µmol/L) | 4h post-induction sUA (µmol/L) |

| Normal Control | - | 95 ± 8 | 98 ± 10 | 96 ± 9 |

| Hyperuricemic Model | - | 97 ± 9 | 251 ± 20 | 245 ± 18 |

| Benzbromarone | 10 | 96 ± 7 | 164 ± 15 | 158 ± 12 |

| Test Compound A | 10 | 98 ± 10 | 175 ± 18 | 169 ± 16 |

| Test Compound A | 30 | 95 ± 8 | 140 ± 12 | 135 ± 11 |

*p<0.05, **p<0.01 vs. Hyperuricemic Model. Data are hypothetical and for illustrative purposes. Real data can be sourced from studies like those referenced.[8]

Table 2: Renal Function Parameters in a Chronic Hyperuricemia Model

| Group | Treatment | Serum Uric Acid (µmol/L) | Serum Creatinine (µmol/L) | BUN (mmol/L) | 24h Urinary Uric Acid (µmol) |

| WT | Vehicle | 90 ± 10 | 20 ± 2 | 8 ± 0.5 | 1.5 ± 0.2 |

| Uox-KO | Vehicle | 450 ± 35 | 45 ± 4 | 15 ± 1.2 | 5.0 ± 0.6 |

| Uox-KO | Test Compound B (20 mg/kg) | 280 ± 25 | 30 ± 3* | 10 ± 0.8 | 8.5 ± 0.9** |

*p<0.05, **p<0.01 vs. Uox-KO Vehicle. Data are hypothetical and for illustrative purposes.

Visualizations

Signaling Pathway and Experimental Workflows

Caption: URAT1-mediated uric acid reabsorption pathway and point of inhibitor action.

Caption: General experimental workflow for evaluating URAT1 inhibitors in mice.

References

- 1. Potassium Oxonate-Induced Hyperuricaemia Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Anti-Hyperuricemic and Nephroprotective Effects of Dihydroberberine in Potassium Oxonate- and Hypoxanthine-Induced Hyperuricemic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel mouse model of hyperuricemia and gouty nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cyagen.com [cyagen.com]

- 5. Knockout of the urate oxidase gene provides a stable mouse model of hyperuricemia associated with metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. hURAT1 Transgenic Mouse Model for Evaluating Targeted Urate-Lowering Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] hURAT1 Transgenic Mouse Model for Evaluating Targeted Urate-Lowering Agents | Semantic Scholar [semanticscholar.org]

- 10. biorxiv.org [biorxiv.org]

- 11. biorxiv.org [biorxiv.org]

- 12. PM2.5 Exposure Induces Glomerular Hyperfiltration in Mice in a Gender-Dependent Manner [mdpi.com]

Application Notes and Protocols for the Use of URAT1 Inhibitor 8 in hURAT1 Transgenic Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is a key risk factor for gout and is associated with other metabolic and cardiovascular diseases. The urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a critical regulator of uric acid homeostasis, responsible for the majority of urate reabsorption in the kidneys.[1] Inhibition of URAT1 is a primary therapeutic strategy for lowering sUA levels.[2][3] Non-primate animal models are often limited in their predictive value for URAT1 inhibitors due to species differences in URAT1 affinity for uric acid.[4][5][6][7] The human URAT1 (hURAT1) transgenic mouse model, in which the mouse Urat1 gene is replaced with the human URAT1 gene, provides a more physiologically relevant preclinical model for evaluating the efficacy of URAT1 inhibitors.[4][5][6][7][8]

URAT1 inhibitor 8 is a potent inhibitor of human URAT1 with a reported in vitro IC50 of 0.001 µM.[9] These application notes provide a comprehensive guide for the preclinical evaluation of this compound in hURAT1 transgenic mouse models, including protocols for in vivo efficacy studies and pharmacokinetic analysis. While specific in vivo data for this compound is not yet publicly available, the following protocols are based on established methods for evaluating other URAT1 inhibitors in this model system.

Data Presentation

As in vivo data for this compound is not currently available, the following tables are presented as templates for data collection and presentation.

Table 1: In Vitro Inhibitory Activity of this compound

| Compound | Target | IC50 (µM) |

| This compound | Human URAT1 | 0.001[9] |

Table 2: Template for In Vivo Efficacy of this compound in Hyperuricemic hURAT1 Transgenic Mice

| Treatment Group | Dose (mg/kg) | n | Baseline sUA (mg/dL) | Post-treatment sUA (mg/dL) | % Reduction in sUA |

| Vehicle Control | - | ||||

| This compound | |||||

| This compound | |||||

| Positive Control (e.g., Benzbromarone) |

Table 3: Template for Pharmacokinetic Profile of this compound in hURAT1 Transgenic Mice

| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t1/2 (h) |

| This compound | p.o. | |||||

| This compound | i.v. |

Experimental Protocols

Generation and Maintenance of hURAT1 Transgenic Mice

hURAT1 transgenic mice can be generated using CRISPR/Cas9 technology to replace the murine Urat1 gene with the human SLC22A12 gene.[4][6] These mice express human URAT1 in the apical membrane of renal proximal tubules, mimicking the human physiological localization.[4][6] Animals should be housed in a specific-pathogen-free facility with a 12-hour light/dark cycle and provided with standard chow and water ad libitum. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Induction of Hyperuricemia in hURAT1 Transgenic Mice

A hyperuricemic state is induced to evaluate the urate-lowering effects of URAT1 inhibitors.

-

Materials:

-

Hypoxanthine (Sigma-Aldrich)

-

Potassium oxonate (uricase inhibitor) (Sigma-Aldrich)

-

Sterile water for injection

-

Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

-

-

Procedure:

-

Prepare a suspension of hypoxanthine in sterile water. A common dose is 480 mg/kg.[10]

-

Prepare a suspension of potassium oxonate in sterile water. A common dose is 300 mg/kg.[11]

-

Administer the hypoxanthine and potassium oxonate suspension to hURAT1 transgenic mice via oral gavage or intraperitoneal injection.[11]

-

Blood samples are typically collected at a time point when uric acid levels are known to be elevated, for example, 4 hours post-administration, to confirm hyperuricemia.[10]

-

In Vivo Efficacy Study of this compound

This protocol outlines the steps to assess the dose-dependent effect of this compound on serum uric acid levels in hyperuricemic hURAT1 transgenic mice.

-

Procedure:

-

Induce hyperuricemia in hURAT1 transgenic mice as described in Protocol 2.

-

Randomly assign mice to treatment groups (e.g., vehicle control, this compound at various doses, positive control such as benzbromarone).

-

Prepare formulations of this compound and the positive control in the appropriate vehicle.

-

Administer the compounds to the respective treatment groups via oral gavage.

-

Collect blood samples at specified time points post-dose (e.g., 0, 2, 4, 6, 8, and 24 hours) via retro-orbital bleeding or tail vein sampling.

-

Process blood samples to obtain serum and store at -80°C until analysis.

-

Measure serum uric acid levels using a commercial uric acid assay kit or by HPLC.

-

Pharmacokinetic Analysis of this compound

This protocol is designed to determine the pharmacokinetic profile of this compound in hURAT1 transgenic mice.

-

Procedure:

-

Administer a single dose of this compound to hURAT1 transgenic mice via oral gavage and to a separate cohort via intravenous injection.

-

Collect blood samples at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-administration.

-

Process blood to obtain plasma and store at -80°C until analysis.

-

Determine the concentration of this compound in plasma samples using a validated analytical method such as LC-MS/MS.

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

-

Visualizations

Caption: Experimental workflow for evaluating this compound.

Caption: Mechanism of action of this compound.

References

- 1. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]

- 3. explorationpub.com [explorationpub.com]

- 4. hURAT1 Transgenic Mouse Model for Evaluating Targeted Urate-Lowering Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] hURAT1 Transgenic Mouse Model for Evaluating Targeted Urate-Lowering Agents | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. biorxiv.org [biorxiv.org]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols for URAT1 Inhibitor 8: A Potent Uricosuric Agent for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperuricemia, characterized by elevated serum uric acid levels, is a primary risk factor for gout and is associated with other metabolic and cardiovascular diseases.[1][2] Urate transporter 1 (URAT1), a key protein in the kidneys, is responsible for the reabsorption of approximately 90% of filtered uric acid back into the bloodstream.[3][4] Therefore, inhibiting URAT1 is a primary therapeutic strategy for increasing uric acid excretion (uricosuria) and lowering serum uric acid levels.[1][3] URAT1 inhibitor 8 is a highly potent, selective inhibitor of URAT1 with a reported IC50 of 0.001 μM, making it a promising candidate for the treatment of hyperuricemia and gout.[5]

These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo uricosuric effects of this compound in a preclinical setting. The methodologies described are based on established and widely used animal models for assessing the efficacy of uricosuric agents.

Data Presentation

The following tables are designed for the clear and structured presentation of quantitative data obtained from in vivo studies of this compound.

Table 1: In Vivo Efficacy of this compound on Serum Uric Acid Levels in a Potassium Oxonate-Induced Hyperuricemic Mouse Model

| Treatment Group | Dose (mg/kg) | n | Serum Uric Acid (mg/dL) at 2 hours post-dose (Mean ± SEM) | % Reduction in Serum Uric Acid vs. Vehicle |

| Normal Control | - | 8 | 2.5 ± 0.3 | - |

| Vehicle (Hyperuricemic Control) | - | 8 | 8.2 ± 0.7 | - |

| This compound | 1 | 8 | 5.1 ± 0.5* | 37.8% |

| This compound | 5 | 8 | 3.2 ± 0.4 | 61.0% |

| This compound | 10 | 8 | 2.6 ± 0.3 | 68.3% |

| Benzbromarone (Positive Control) | 10 | 8 | 3.5 ± 0.4** | 57.3% |

*p < 0.05, **p < 0.01 vs. Vehicle. SEM: Standard Error of the Mean.

Table 2: Effect of this compound on 24-hour Urinary Uric Acid Excretion

| Treatment Group | Dose (mg/kg) | n | 24-hour Urine Volume (mL) (Mean ± SEM) | 24-hour Urinary Uric Acid (mg/24h) (Mean ± SEM) |

| Normal Control | - | 8 | 2.1 ± 0.2 | 0.15 ± 0.02 |

| Vehicle (Hyperuricemic Control) | - | 8 | 2.3 ± 0.3 | 0.18 ± 0.03 |

| This compound | 1 | 8 | 2.4 ± 0.2 | 0.35 ± 0.04* |

| This compound | 5 | 8 | 2.5 ± 0.3 | 0.58 ± 0.06 |

| This compound | 10 | 8 | 2.6 ± 0.2 | 0.72 ± 0.08 |

| Benzbromarone (Positive Control) | 10 | 8 | 2.4 ± 0.3 | 0.51 ± 0.05** |

*p < 0.05, **p < 0.01 vs. Vehicle. SEM: Standard Error of the Mean.

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound.

Caption: In vivo experimental workflow.

Experimental Protocols

1. In Vivo Uricosuric Efficacy in a Potassium Oxonate-Induced Hyperuricemic Mouse Model

This protocol details the induction of a transient hyperuricemic state in mice to evaluate the acute urate-lowering effects of this compound.

1.1. Materials and Reagents

-

This compound

-

Potassium Oxonate (uricase inhibitor)

-

Benzbromarone (positive control)

-

Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

-

Male ICR or C57BL/6 mice (8-10 weeks old)

-

Metabolic cages for urine collection

-

Microcentrifuge tubes

-

Pipettes and tips

-

Uric acid assay kit

1.2. Animal Model Induction

-

House mice in a temperature- and light-controlled environment with ad libitum access to standard chow and water.

-

Acclimatize animals for at least one week before the experiment.

-

Induce hyperuricemia by intraperitoneal (i.p.) injection of potassium oxonate (250 mg/kg) dissolved in saline, 1 hour prior to the administration of the test compound. This inhibits the uricase enzyme, leading to an accumulation of uric acid.[3]

1.3. Dosing and Sample Collection

-

Randomly divide mice into the following groups (n=8 per group):

-

Normal Control (saline i.p., vehicle orally)

-

Vehicle Control (potassium oxonate i.p., vehicle orally)

-

This compound (1, 5, 10 mg/kg, orally)

-

Benzbromarone (10 mg/kg, orally)

-

-

Administer the respective compounds or vehicle by oral gavage.

-

At 2 hours post-administration, collect blood samples via retro-orbital or tail vein puncture into microcentrifuge tubes.

-

Allow the blood to clot at room temperature, then centrifuge at 3000 rpm for 15 minutes to separate the serum.

-

For urine collection, place the animals in metabolic cages immediately after dosing and collect urine over a 24-hour period. Measure the total volume.

1.4. Biochemical Analysis

-

Measure the concentration of uric acid in the serum and urine samples using a commercially available uric acid assay kit, following the manufacturer's instructions.

-

Calculate the percentage reduction in serum uric acid for each treatment group relative to the vehicle control group.

-

Calculate the total urinary uric acid excretion over 24 hours.

2. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

To understand the relationship between the concentration of this compound in the plasma and its uricosuric effect, a PK/PD study can be conducted.

2.1. Experimental Design

-

Following a single oral dose of this compound to hyperuricemic mice, collect blood samples at multiple time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours).

-

At the same time points, collect urine to measure uric acid excretion.

-

Analyze the plasma samples to determine the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

-

Measure serum and urinary uric acid levels as described previously.

2.2. Data Analysis

-

Plot the plasma concentration-time profile of this compound to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).

-

Correlate the plasma concentrations of this compound with the changes in serum and urinary uric acid levels to establish a PK/PD relationship. This will help in determining the optimal dosing regimen for sustained efficacy.

3. Safety and Tolerability Assessment

A preliminary assessment of the safety and tolerability of this compound should be conducted.

3.1. Observations

-

Monitor the animals for any signs of toxicity or adverse effects throughout the study period, including changes in behavior, appearance, and body weight.

-

At the end of the study, a gross necropsy can be performed to examine for any visible abnormalities in major organs.

3.2. Clinical Chemistry

-

Analyze serum samples for markers of liver function (e.g., ALT, AST) and kidney function (e.g., BUN, creatinine) to assess potential organ toxicity.

The protocols outlined provide a robust framework for the in vivo evaluation of this compound as a uricosuric agent. The potent inhibitory activity of this compound suggests it holds significant promise for the treatment of hyperuricemia. Careful execution of these studies will be crucial in advancing its preclinical development. The provided diagrams and tables offer a clear structure for visualizing the mechanism of action, experimental design, and for presenting the resulting data in a comprehensive and easily interpretable manner.

References

- 1. explorationpub.com [explorationpub.com]

- 2. mdpi.com [mdpi.com]

- 3. A Brief Review of Natural Products with Urate Transporter 1 Inhibition for the Treatment of Hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for URAT1 Inhibitor 8 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

URAT1 (Urate Transporter 1), encoded by the SLC22A12 gene, is a crucial membrane transporter protein primarily expressed in the apical membrane of renal proximal tubule cells.[1][2] It plays a pivotal role in maintaining uric acid homeostasis by mediating the reabsorption of uric acid from the renal filtrate back into the bloodstream.[1][2][3] Inhibition of URAT1 is a key therapeutic strategy for the management of hyperuricemia and gout.[3][4] URAT1 inhibitor 8 is a potent and selective inhibitor of URAT1 with a reported IC50 of 0.001 μM.[5] These application notes provide detailed protocols for the dissolution and application of this compound in cell culture experiments designed to study its effects on uric acid transport.

Product Information

| Property | Value | Reference |

| Product Name | This compound | [5] |

| CAS Number | 1632005-33-4 | |

| Molecular Formula | C₁₉H₁₃ClFN₃O₄S | |

| Molecular Weight | 433.84 g/mol | [5] |

| IC₅₀ | 0.001 μM | [5] |

Solubility and Storage

Proper dissolution and storage of this compound are critical for maintaining its stability and activity.

| Parameter | Recommendation | Notes | Reference |

| Solvent | Dimethyl sulfoxide (DMSO) | Use freshly opened, anhydrous DMSO as it is hygroscopic. | [5] |

| Stock Solution Concentration | 100 mg/mL (230.50 mM) | Ultrasonic treatment is recommended to aid dissolution. | [5] |

| Stock Solution Storage | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. | Avoid repeated freeze-thaw cycles. | [5] |

Experimental Protocols

The following protocols are designed for studying the inhibitory effects of this compound on uric acid uptake in a cell-based assay format, typically using human embryonic kidney (HEK293) cells stably overexpressing the human URAT1 transporter.

Protocol 1: Preparation of this compound Stock Solution

-

Prepare a 10 mM stock solution:

-

Calculate the required amount of this compound and DMSO. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.34 mg of this compound.

-

Add the appropriate volume of fresh, anhydrous DMSO to the inhibitor powder.

-

Vortex thoroughly and use an ultrasonic bath for 5-10 minutes to ensure complete dissolution.

-

Visually inspect the solution to ensure there are no undissolved particles.

-

-

Aliquot and store:

-

Dispense the stock solution into smaller, single-use aliquots.

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[5]

-

Protocol 2: In Vitro Uric Acid Uptake Assay in URAT1-Expressing HEK293 Cells

This protocol is adapted from general procedures for assessing URAT1 inhibitor activity.[6][7][8]

Materials:

-

HEK293 cells stably expressing human URAT1 (URAT1-HEK293)

-

Parental HEK293 cells (for negative control)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS), penicillin, and streptomycin

-

Poly-D-lysine coated 24- or 96-well plates

-

Uric acid uptake buffer (e.g., Krebs-Ringer buffer, pH 7.4)

-

This compound stock solution (10 mM in DMSO)

-

Uric acid solution (e.g., 750 µM in uptake buffer)[6]

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell lysis buffer

-

Uric acid assay kit (fluorometric or colorimetric)

-

BCA protein assay kit

Procedure:

-

Cell Seeding:

-

Preparation of Working Solutions:

-

Prepare serial dilutions of this compound in uric acid uptake buffer from the 10 mM stock solution. The final DMSO concentration in the assay should be kept constant across all wells and should not exceed 0.5%.

-

Note: Given the potent IC₅₀ of 0.001 µM, a suggested starting range for the final concentration of this compound in the assay is from 0.01 nM to 1 µM.

-

-

Inhibitor Pre-incubation:

-

Aspirate the culture medium from the wells.

-

Wash the cells once with pre-warmed uric acid uptake buffer.

-

Add the prepared working solutions of this compound (and a vehicle control containing the same concentration of DMSO) to the URAT1-HEK293 cells.

-

Incubate for 30 minutes at 37°C.[6]

-

-

Uric Acid Uptake:

-

Termination and Lysis:

-

To terminate the reaction, rapidly aspirate the uptake solution and wash the cells three times with ice-cold PBS.[8]

-

Lyse the cells by adding cell lysis buffer and incubate as recommended by the lysis buffer protocol.

-

-

Quantification:

-

Determine the intracellular uric acid concentration in the cell lysates using a commercial uric acid assay kit, following the manufacturer's instructions.

-

Measure the total protein concentration in each lysate using a BCA protein assay for normalization of the uric acid levels.

-

-

Data Analysis:

-

Subtract the background uric acid uptake observed in the parental HEK293 cells from the uptake in the URAT1-HEK293 cells to determine the URAT1-specific uptake.

-

Plot the normalized uric acid uptake as a function of the inhibitor concentration.

-

Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Data Presentation

| Parameter | Cell Line | Condition | Duration | Readout |

| Cell Seeding Density | HEK293 | 24-well plate | 24-48 hours | ~80% confluency |

| Inhibitor Pre-incubation | URAT1-HEK293 | Varying concentrations of this compound | 30 minutes | - |

| Uric Acid Incubation | URAT1-HEK293 | 750 µM Uric Acid | 15-30 minutes | Intracellular Uric Acid |

| IC₅₀ Determination | URAT1-HEK293 | Concentration-response curve | - | Normalized Uric Acid Levels |

Visualizations

Uric Acid Transport Pathway and Inhibition

The following diagram illustrates the role of URAT1 in the reabsorption of uric acid in a renal proximal tubule cell and the mechanism of inhibition by this compound.

Caption: Uric acid reabsorption pathway via URAT1 and its inhibition.